molecular formula C13H22N4O3S B2674244 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034209-62-4

6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No.: B2674244
CAS No.: 2034209-62-4
M. Wt: 314.4
InChI Key: YLIQKCPARLKDLE-UHFFFAOYSA-N
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Description

6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyrrolidine ring, an isopropylsulfonyl group, and a pyrazin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the isopropylsulfonyl group, and the coupling with the pyrazin-2-amine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazin-2-amine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazin-2-amine moiety.

Scientific Research Applications

6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share structural similarities but differ in their functional groups and biological activities.

Uniqueness

6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is unique due to the presence of the isopropylsulfonyl group and the pyrazin-2-amine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-6-(1-propan-2-ylsulfonylpyrrolidin-3-yl)oxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-10(2)21(18,19)17-6-5-11(9-17)20-13-8-14-7-12(15-13)16(3)4/h7-8,10-11H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIQKCPARLKDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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